molecular formula C21H27N3O2 B4434411 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide

2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide

Cat. No. B4434411
M. Wt: 353.5 g/mol
InChI Key: KWEXMBKFKGRVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide, also known as Mirtazapine, is a medication primarily used for the treatment of major depressive disorder. It was first synthesized in 1989 by the pharmaceutical company Organon, and was approved for medical use in the United States in 1996. Mirtazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA), and works by blocking certain receptors in the brain to increase the levels of neurotransmitters such as norepinephrine and serotonin.

Mechanism of Action

2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide works by blocking certain receptors in the brain, including alpha-2 adrenergic receptors and serotonin receptors. This leads to an increase in the levels of neurotransmitters such as norepinephrine and serotonin, which are believed to play a role in regulating mood and emotions.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitters, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide has been shown to have other biochemical and physiological effects. For example, it has been found to increase appetite and promote weight gain, which may be beneficial for patients with anorexia or cachexia. It has also been shown to have sedative effects, which may be helpful for patients with insomnia or anxiety.

Advantages and Limitations for Lab Experiments

2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide has several advantages as a research tool, including its well-established safety profile and its ability to selectively target certain receptors in the brain. However, it also has limitations, such as its potential for off-target effects and its complex mechanism of action.

Future Directions

There are several potential future directions for research on 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide. One area of interest is its potential use in combination with other medications for the treatment of depression and other psychiatric conditions. Another area of interest is its potential use in the treatment of medical conditions such as cancer-related fatigue and neuropathic pain. Additionally, further research is needed to fully understand the complex mechanism of action of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide and its potential for off-target effects.

Scientific Research Applications

2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide has been extensively studied for its effectiveness in treating major depressive disorder, as well as other psychiatric conditions such as anxiety disorders and post-traumatic stress disorder. It has also been investigated for its potential use in treating other medical conditions such as cancer-related fatigue and neuropathic pain.

properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-7-6-8-18(15-16)22-21(25)17(2)23-11-13-24(14-12-23)19-9-4-5-10-20(19)26-3/h4-10,15,17H,11-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEXMBKFKGRVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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